N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
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Description
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.525. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide and related compounds are often synthesized in the context of forensic science for the identification of contaminants in drug abuse cases. For instance, the Leuckart method, a common approach for the synthesis of amphetamines, has been investigated for its by-products, including methoxy derivatives of similar compounds (Błachut, Wojtasiewicz, & Czarnocki, 2002).
Novel diarylundecanones, structurally related to this compound, have been isolated from natural sources such as Ardisia arborescens. These compounds, including ardisinones, exhibit slight antimicrobial activity (Zheng, Deng, & Wu, 2004).
Antimicrobial Activity
- Some derivatives of this compound have been studied for their antimicrobial properties. For example, esterification of undec-10-enoic acid with derivatives of this compound showed potential antimicrobial activity (Rauf & Parveen, 2005).
Pharmaceutical Research
- The chemical structure of this compound and its derivatives have been explored in pharmaceutical research. They are used in the synthesis of compounds with potential therapeutic applications, such as in the treatment of neurodegenerative diseases (Zimmerman et al., 1986).
Chemical Analysis and Identification
- The structural analysis and identification of compounds related to this compound are crucial in various scientific fields. Techniques such as NMR, MS, and IR spectroscopy are employed for this purpose, providing detailed insights into the chemical properties of these compounds (Chen, Yeh, & Yang, 2011).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-19-13-15-20(27-3)16-14-19/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBUCPTUMULHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.